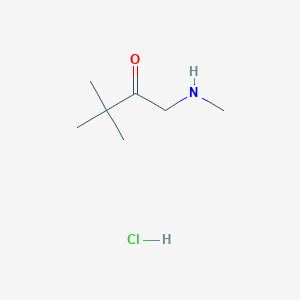

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

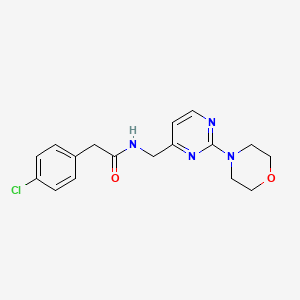

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as 3,3-dimethyl-1-(methylamino)butan-2-ol and 3,3-Dimethyl-4-methylamino-butan-2-one .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 . The molecular weight of the compound is 131.22 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 131.22 and an average mass of 129.200 Da . The compound’s monoisotopic mass is 129.115356 Da .Applications De Recherche Scientifique

X-ray Structures and Computational Studies

The study by Nycz et al. (2011) provides insights into the structural characterization of several cathinones, including their X-ray structures and computational studies. These compounds, similar in structure to 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, have been analyzed using FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction methods. The findings offer detailed information on the geometries and electronic spectra of these compounds, optimized using density functional theory (DFT) and time-dependent DFT methods, demonstrating their potential applications in material science and molecular engineering (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Solvatochromic Behavior in Binary Solvent Mixtures

Research by Giusti, Marini, and Machado (2009) explores the solvatochromic behavior of 1-(p-dimethylaminophenyl)-2-nitroethylene in various binary solvent mixtures. This study's findings are relevant for understanding the interactions and solvatochromic properties of chemicals structurally related to this compound, which could be useful in developing new solvents and materials with tailored properties (Giusti, Marini, & Machado, 2009).

Metabolites of Designer Drugs

A study by Zaitsu et al. (2009) identified the specific metabolites of new designer drugs related to the structural class of this compound. This research provides critical insights into the metabolism of these substances, revealing major metabolic pathways that include N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. Such information is vital for pharmacological studies and the development of therapeutic agents (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, & Mori, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These compounds are involved in various biological processes, including the metabolism of choline, a nutrient that is essential for liver function .

Mode of Action

This compound, being a structural analogue of choline, can effectively inhibit the conversion of choline into TMA in the intestine . This inhibition can lead to a decrease in TMA and TMAO levels, which can have various downstream effects .

Biochemical Pathways

The compound’s action primarily affects the choline metabolic pathway . By inhibiting the conversion of choline into TMA, it can increase the bioavailability of choline for the host . This can lead to an improvement in liver function and a reduction in liver injury caused by low choline bioavailability .

Result of Action

The inhibition of TMA and TMAO production by this compound can lead to a reduction in intestinal inflammation and secondary liver damage in mice with ulcerative colitis . This suggests that the compound may have potential therapeutic applications in the treatment of gastrointestinal disorders and associated liver damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can affect the conversion of choline into TMA . Additionally, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to be stored at 2-8°C and protected from light .

Propriétés

IUPAC Name |

3,3-dimethyl-1-(methylamino)butan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,3)6(9)5-8-4;/h8H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXYCUPDVOOPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)